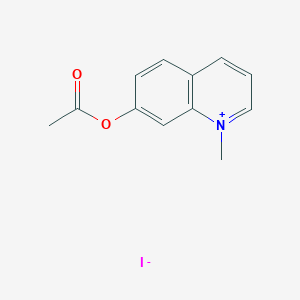

7-Acetoxy-1-methylquinolinium iodide

Übersicht

Beschreibung

7-Acetoxy-1-methylquinolinium iodide: is a synthetic chemical compound with the molecular formula C₁₂H₁₂INO₂. It is known for its use as a fluorogenic substrate for cholinesterase, which means it can be used to detect and measure the activity of cholinesterase enzymes. The compound hydrolyzes to form a highly fluorescent product, 7-hydroxy-1-methylquinolinium iodide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxy-1-methylquinolinium iodide typically involves the acetylation of 7-hydroxy-1-methylquinolinium iodide. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous buffers are commonly used for hydrolysis reactions.

Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions to prevent decomposition of the product.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

7-Acetoxy-1-methylquinolinium iodide is extensively utilized in biochemical assays to measure cholinesterase activity. This is crucial in various fields:

- Enzyme Kinetics : The compound serves as a substrate in studies aiming to understand the kinetics of cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase. The hydrolysis of this substrate leads to the production of a fluorescent product, allowing for real-time monitoring of enzyme activity .

- Inhibitor Screening : It is also employed in screening potential inhibitors of cholinesterases, which are important in pharmacological research, particularly concerning neurodegenerative diseases like Alzheimer's disease .

Biological Research

In biological contexts, this compound aids in understanding cholinergic signaling pathways. Its role as a substrate for cholinesterases allows researchers to explore:

- Neurotransmission Mechanisms : By measuring the activity of cholinesterases, researchers can gain insights into neurotransmitter regulation and its implications in various neurological conditions .

- Cellular Effects : The interactions between this compound and cholinesterases can influence cellular metabolism and gene expression related to cholinergic neurotransmission, thereby impacting various physiological processes .

Medical Applications

The ability to quantify cholinesterase activity makes this compound valuable in medical research:

- Diagnostics : It is used in diagnostic assays for conditions where cholinergic dysfunction is implicated, such as Alzheimer's disease. The measurement of enzyme activity can inform treatment strategies involving cholinesterase inhibitors .

- Therapeutic Research : The compound's utility extends to the development of therapeutic agents targeting cholinergic pathways, providing a basis for drug development aimed at enhancing cognitive function or mitigating symptoms associated with cholinergic deficits .

Industrial Applications

In industrial settings, this compound has applications in:

- Diagnostic Kits : The compound is integral to developing diagnostic kits that assess cholinesterase activity, which are essential tools in clinical diagnostics and environmental monitoring .

- Quality Control : Its use in quality control processes ensures that products affecting cholinergic systems are safe and effective, particularly in pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Activity Measurement

In a study examining the enzyme kinetics of acetylcholinesterase using this compound, researchers established a continuous flow bioassay that allowed real-time monitoring of enzyme activity. The assay demonstrated that fluctuations in fluorescence correlated directly with enzyme activity levels, providing a reliable method for assessing inhibitor effects on enzyme kinetics .

Case Study 2: Cholinesterase Inhibitor Screening

Another significant application involved screening natural extracts for potential cholinesterase inhibitors using this fluorogenic substrate. The study revealed several plant extracts that exhibited inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications for these natural compounds in treating cognitive disorders .

Wirkmechanismus

The primary mechanism of action of 7-Acetoxy-1-methylquinolinium iodide involves its hydrolysis by cholinesterase enzymes. The compound is initially non-fluorescent, but upon hydrolysis, it forms 7-hydroxy-1-methylquinolinium iodide, which is highly fluorescent. This fluorescence can be measured to determine the activity of cholinesterase enzymes. The molecular target is the active site of the cholinesterase enzyme, where the hydrolysis reaction occurs .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy-1-methylquinolinium iodide: This is the hydrolysis product of 7-Acetoxy-1-methylquinolinium iodide and shares similar fluorescent properties.

Acetylthiocholine iodide: Another cholinesterase substrate, but it produces a different product upon hydrolysis.

Butyrylthiocholine iodide: Similar to acetylthiocholine iodide, but used to measure butyrylcholinesterase activity.

Uniqueness: this compound is unique due to its specific use as a fluorogenic substrate for cholinesterase, providing a highly sensitive and specific method for detecting enzyme activity. Its ability to produce a fluorescent product upon hydrolysis sets it apart from other substrates that may not have such clear and measurable outcomes .

Biologische Aktivität

Overview

7-Acetoxy-1-methylquinolinium iodide (AMQI) is a synthetic compound with significant biological activity, primarily recognized for its role as a fluorogenic substrate for cholinesterase enzymes. Its molecular formula is C₁₂H₁₂INO₂, and it is commonly used in biochemical assays to detect and quantify cholinesterase activity, which is crucial in various physiological processes, particularly in neurotransmission.

Target Enzymes : The primary target of AMQI is cholinesterase, which includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes hydrolyze AMQI to produce a highly fluorescent compound, 7-hydroxy-1-methylquinolinium iodide (HMQ), facilitating the measurement of cholinesterase activity in biological samples .

Biochemical Pathways : The hydrolysis of AMQI by cholinesterases leads to alterations in acetylcholine levels, impacting cellular signaling pathways associated with cholinergic neurotransmission. This can influence various cellular processes, including metabolism and gene expression related to neuronal function .

Biological Applications

AMQI has diverse applications across various fields:

- Biochemistry : Utilized as a substrate in enzyme kinetics studies and inhibitor screening for cholinesterases. Its fluorescent properties allow for real-time monitoring of enzymatic reactions.

- Neuroscience : Important for studying cholinergic signaling pathways, AMQI helps elucidate the role of cholinesterases in neurological disorders such as Alzheimer's disease .

- Clinical Diagnostics : Employed in diagnostic kits to assess cholinesterase activity, which can be indicative of certain pathologies or exposure to neurotoxic agents.

Research Findings

Numerous studies have highlighted the significance of AMQI in biological research:

- Cholinesterase Activity : Research demonstrates that AMQI can effectively measure AChE activity in various biological systems. For instance, continuous flow bioassays have been developed using AMQI to monitor AChE activity dynamically, showing its potential for high-throughput screening applications .

- Cellular Effects : The interaction between AMQI and cholinesterases affects cellular metabolism by modulating acetylcholine levels. This has implications for understanding synaptic transmission and plasticity in neuronal cells .

Study 1: Cholinergic Dysfunction in Alzheimer's Disease

A study investigated the use of AMQI to assess AChE activity in patients with Alzheimer's disease. Results indicated significantly reduced AChE activity compared to healthy controls, suggesting that AMQI could serve as a diagnostic tool for evaluating cholinergic dysfunction associated with neurodegenerative diseases .

Study 2: Inhibition Studies

In vitro studies using AMQI have demonstrated its utility in screening potential inhibitors of cholinesterases. Compounds that inhibit AChE showed a corresponding decrease in the fluorescence signal from AMQI hydrolysis, confirming its effectiveness as a substrate for identifying enzyme inhibitors .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(1-methylquinolin-1-ium-7-yl) acetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO2.HI/c1-9(14)15-11-6-5-10-4-3-7-13(2)12(10)8-11;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUAVRXVEJBLFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=CC=[N+]2C)C=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432378 | |

| Record name | 7-Acetoxy-1-methylquinolinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7270-83-9 | |

| Record name | 7-Acetoxy-1-methylquinolinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the compound 7-Acetoxy-1-methylquinolinium iodide (AMQI) relevant in yeast cell biology research?

A1: AMQI, alongside other ester-based compounds, is used as a substrate to assess esterase activity in yeast cells. This is important because researchers often utilize ester precursors of fluorescent or chromogenic probes to study various cellular processes. []

Q2: What challenges arise from the use of AMQI and similar compounds in comparing different yeast strains?

A2: Research has shown significant variation in esterase activity across different laboratory strains of Saccharomyces cerevisiae. [] This difference in hydrolytic activity towards compounds like AMQI means that direct comparisons of results obtained using these probes across different yeast strains should be made cautiously. The variation in esterase activity could lead to misinterpretations of experimental data if not accounted for in experimental design and data analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.